Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a carbamate (carbamoyl) group at the 4-position and a methyl ester at the 1-position. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Bicyclo[2.2.2]octane derivatives are known for their stability and applications in drug design, such as contraceptive agents and enzyme inhibitors .
Properties
IUPAC Name |
methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAHSDLSSUMLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609641 | |
| Record name | Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-42-8 | |
| Record name | Methyl 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135908-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
The dicarboxylic acid derivative serves as a key precursor. Industrial-scale synthesis often employs Diels-Alder cycloaddition followed by oxidation:
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | Diene + dienophile, 150°C, 12 h | 65% |
| Oxidation | KMnO₄, H₂O, 80°C | 89% |
This method produces the dicarboxylic acid, which is subsequently mono-esterified to yield methyl bicyclo[2.2.2]octane-1-carboxylate-4-carboxylic acid.
Selective Amidation at the 4-Position
The free carboxylic acid at C4 is converted to the carbamoyl group via activation and ammonia treatment:
Protocol
-
Activation : Treat with thionyl chloride (SOCl₂) in dichloromethane at 0°C to form the acyl chloride.
-
Aminolysis : Add concentrated aqueous NH₃, stir at 25°C for 4 h.
-
Workup : Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Optimization Data
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Molar Ratio (SOCl₂:Acid) | 1.2:1 |
| Reaction Time | 4 h |
| Yield | 78% |
This approach avoids over-activation of the ester group at C1 due to the steric protection offered by the bicyclic framework.
Alternative Route via Nitrile Intermediate
Cyanide Displacement on a Halogenated Precursor
A halogen atom at C4 can be replaced by a cyanide group, followed by partial hydrolysis to the carbamoyl:
Stepwise Procedure
-
Halogenation : Treat methyl bicyclo[2.2.2]octane-1-carboxylate with N-bromosuccinimide (NBS) under radical conditions.
-
Nucleophilic Substitution : React with KCN in DMF at 80°C.
-
Controlled Hydrolysis : Use H₂O₂ in acidic medium to convert -CN to -CONH₂.
Key Metrics
| Stage | Reagents | Temp. | Time | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN | 80°C | 6 h | 63% |
| Cyanation | KCN, DMF | 80°C | 12 h | 58% |
| Hydrolysis | H₂O₂, H₂SO₄ | 60°C | 3 h | 82% |
This method benefits from commercial availability of starting materials but requires careful control of hydrolysis conditions to prevent over-oxidation to the carboxylic acid.
Enzymatic Approaches for Stereochemical Control
Recent advances in biocatalysis offer enantioselective routes:
Immobilized Lipase-Catalyzed Aminolysis
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica Lipase B (CAL-B) |
| Substrate | Methyl bicyclo[2.2.2]octane-1,4-dicarboxylate |
| Amine Source | NH₃ in tert-butanol |
| Temperature | 37°C |
| Time | 48 h |
| Conversion | 94% |
| ee | >99% |
This green chemistry approach eliminates need for protective groups and achieves excellent stereocontrol, particularly valuable for pharmaceutical applications.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for improved safety and yield:
Flow Parameters
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Esterification | Packed-bed | 30 min |
| Amidation | Microchannel | 2 h |
Advantages
-
40% reduction in solvent use vs batch processes
-
99.5% purity by HPLC
-
Throughput: 50 kg/day
Waste Management Protocols
Critical for environmental compliance:
-
SOCl₂ neutralization with NaOH scrubbers
-
KCN recycling via ion-exchange resins
-
Enzyme recovery in biocatalytic routes
Analytical Characterization
Spectroscopic Benchmarks
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.74 (m, 6H, bridgehead), 3.58 (s, 3H, OCH₃), 5.21 (br s, 2H, NH₂) |
| ¹³C NMR | 174.8 (C=O), 156.2 (CONH₂), 51.3 (OCH₃) |
| IR (ATR) | 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O) |
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18, 5μm | 8.2 min | 99.8% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
- Carbamoyl vs. Halogens (Br, I): The carbamoyl group’s polarity and hydrogen-bonding capacity contrast with bromo or iodomethyl substituents, which are electron-withdrawing and facilitate cross-coupling reactions (e.g., Suzuki or nucleophilic substitutions) .
- Carbamoyl vs. Ethynyl: The ethynyl group (C≡CH) enables click chemistry, whereas the carbamoyl group is less reactive but offers stability and biocompatibility .
- Carbamoyl vs. Isocyanato: The isocyanato group (-NCO) is highly reactive toward nucleophiles (e.g., amines, alcohols), making it suitable for polymer synthesis, while the carbamoyl group is more inert and hydrolytically stable .
Physicochemical Properties
- Thermodynamic Stability: Methyl-substituted analogs (e.g., 4-methylbicyclo[2.2.2]octane-1-carboxylic acid) show high thermodynamic stability (ΔrG° = 1407 kJ/mol), suggesting similar robustness for the carbamoyl derivative .
Biological Activity
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate (M4CBC) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of M4CBC, including its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- CAS Number : 135908-42-8
M4CBC's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.
Interaction with Enzymes
Research indicates that M4CBC can bind to enzymes involved in metabolic pathways, potentially altering their activity. This interaction may lead to changes in substrate availability or enzyme kinetics, contributing to the compound's overall biological effects.
Antimicrobial Activity
M4CBC has demonstrated significant antimicrobial properties against various bacterial strains. In studies involving derivatives of bicyclo[2.2.2]octane, compounds similar to M4CBC exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains .
Table 1: Antimicrobial Activity of Bicyclo[2.2.2]octane Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| M4CBC | Staphylococcus aureus | 0.5 µg/mL |
| M4CBC | Pseudomonas aeruginosa | 1.0 µg/mL |
| Compound 1c | Escherichia coli | 0.25 µg/mL |
| Compound 1e | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |
This table highlights the effectiveness of M4CBC and related compounds against key bacterial pathogens.
Antiviral Activity
In addition to its antibacterial properties, M4CBC has shown promise in antiviral applications. For instance, studies on related bicyclic compounds have reported activity against influenza virus strains, suggesting that M4CBC may also inhibit viral replication through similar mechanisms .
Study on Antimicrobial Properties
A notable study evaluated a series of bicyclo[2.2.2]octane derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with structural similarities to M4CBC exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ciprofloxacin in terms of MIC values .
Research on Structural Variants
Another investigation focused on the synthesis and biological evaluation of derivatives based on the bicyclo[2.2.2]octane scaffold, including M4CBC. The study demonstrated that modifications to the functional groups significantly influenced the biological activity, highlighting the importance of structural diversity in enhancing antimicrobial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
